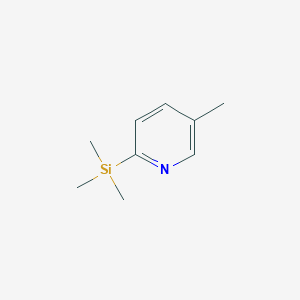

5-Methyl-2-(trimethylsilyl)pyridine

Übersicht

Beschreibung

5-Methyl-2-(trimethylsilyl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a trimethylsilyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methyl-2-(trimethylsilyl)pyridine can be synthesized via the “in situ” Grignard reaction. The process involves the reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (THF). This method has been structurally characterized and is a reliable route for the preparation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Grignard reaction remains a cornerstone in the synthesis of such organosilicon compounds. Industrial-scale production would likely involve optimization of this reaction to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Grignard Reagents: Used in the initial synthesis.

Oxidizing Agents: For potential oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed depend on the specific reactions undertaken. For instance, substitution reactions can yield various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Synthetic Intermediate

TMSP serves as a crucial building block in the synthesis of complex organic molecules. The presence of the TMS group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 2-position of the pyridine ring. This property is particularly useful in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles.

Deprotection Strategies

The TMS group can be easily removed under mild conditions, allowing for the generation of functionalized pyridine derivatives. Common methods for deprotection include treatment with fluoride-based reagents or acids . This feature is essential in multi-step synthetic pathways where selective protection and deprotection are required.

Analytical Chemistry

Gas Chromatography and Mass Spectrometry

Due to its enhanced volatility and solubility, TMSP is well-suited for analytical techniques like gas chromatography (GC) and mass spectrometry (MS). The trimethylsilyl group improves the detection limits and resolution of compounds during analysis. This application is particularly beneficial in environmental analysis and quality control processes.

Medicinal Chemistry

Potential Ligand Properties

Research indicates that TMSP can form stable adducts with Lewis acids, making it an interesting candidate for use as a ligand in medicinal chemistry. The nitrogen atom of the pyridine ring can coordinate with metal centers, while the TMS group can engage in non-covalent interactions with biomolecules. This dual functionality opens avenues for developing novel therapeutic agents.

Biological Activity

Preliminary studies suggest that derivatives of TMSP exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties. However, further investigations are necessary to elucidate their mechanisms of action and potential therapeutic applications.

Agrochemicals

TMSP derivatives have been identified as intermediates in the synthesis of agrochemicals, particularly herbicides. The compound's reactivity allows it to participate in reactions that yield biologically active substances essential for agricultural applications .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of TMSP, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methylpyridine | Methyl group at position 3 | Commonly used as a solvent and intermediate |

| 2-Methylpyridine | Methyl group at position 2 | Exhibits different reactivity due to position |

| Trimethylpyridinylsilane | Trimethylsilyl group attached to pyridine | Enhanced stability and volatility |

| 5-Ethynyl-3-(1-methyl-2-pyrrolidinyl) | Contains ethynyl substitution | Potential for diverse functionalization |

The unique combination of methyl and trimethylsilyl groups on the pyridine ring significantly influences TMSP's reactivity compared to other methyl-substituted pyridines.

Wirkmechanismus

The mechanism by which 5-Methyl-2-(trimethylsilyl)pyridine exerts its effects is largely dependent on its role in specific reactions. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during multi-step synthesis. This allows for selective reactions to occur at other positions on the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Trimethylgermyl-pyridine

- 2-Trimethylstannyl-pyridine

These compounds are structurally similar, with the trimethylsilyl group replaced by trimethylgermyl or trimethylstannyl groups, respectively .

Uniqueness

5-Methyl-2-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and stability under certain conditions. This makes it particularly useful in applications requiring these characteristics.

Biologische Aktivität

5-Methyl-2-(trimethylsilyl)pyridine (TMS-pyridine) is a derivative of pyridine that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of TMS-pyridine, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

This compound can be synthesized through the "in situ" Grignard reaction involving 1-bromo-5-methyl-pyridine and trimethylchlorosilane in refluxing tetrahydrofuran (THF) . The resulting compound is characterized by its trimethylsilyl group, which enhances its lipophilicity and stability, making it an interesting candidate for biological studies.

Antimicrobial Activity

Research indicates that TMS-pyridine exhibits significant antimicrobial properties. A study demonstrated that derivatives of pyridine, including TMS-pyridine, showed activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

TMS-pyridine has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's mechanism involves the modulation of signaling pathways related to cell survival and growth. Specifically, it has been noted to affect the expression levels of proteins involved in apoptosis and cell cycle regulation .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research has indicated that TMS-pyridine can reduce the production of pro-inflammatory cytokines in activated immune cells. This effect is crucial for developing treatments for chronic inflammatory conditions .

Study 1: Antimicrobial Efficacy

In a comparative study, TMS-pyridine was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that TMS-pyridine had a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Cancer Cell Line Testing

In another study, TMS-pyridine was evaluated against several cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

The biological activity of TMS-pyridine can be attributed to several mechanisms:

- Membrane Disruption : The trimethylsilyl group enhances the lipophilicity of TMS-pyridine, allowing it to integrate into lipid membranes and disrupt their integrity.

- Signal Pathway Modulation : TMS-pyridine influences various signaling pathways involved in cell growth and apoptosis, particularly those mediated by protein kinases .

- Cytokine Regulation : The compound modulates the production of cytokines, thereby influencing inflammatory responses.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H11NSi |

| Molecular Weight | 151.26 g/mol |

| Synthesis Method | Grignard Reaction |

| MIC Against S. aureus | < 10 µg/mL |

| IC50 Against A549 | 12 µM |

Eigenschaften

IUPAC Name |

trimethyl-(5-methylpyridin-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-8-5-6-9(10-7-8)11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHLICUCTVMYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457527 | |

| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-09-2 | |

| Record name | 5-Methyl-2-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.